Cas no 53481-05-3 (Dimethyl 2-ethylpentanedioate)

Dimethyl 2-ethylpentanedioate is a diester compound characterized by its versatile reactivity and utility in organic synthesis. Its structure, featuring an ethyl-substituted pentanedioate backbone, makes it a valuable intermediate for the preparation of fine chemicals, pharmaceuticals, and specialty polymers. The ester functional groups enable straightforward transformations, such as hydrolysis, reduction, or condensation reactions, facilitating its use in building complex molecular architectures. Its moderate volatility and stability under standard conditions ensure ease of handling in laboratory and industrial settings. The compound’s balanced polarity also enhances solubility in common organic solvents, streamlining its incorporation into synthetic workflows. These properties collectively underscore its role as a practical and efficient synthetic building block.
Dimethyl 2-ethylpentanedioate structure
Dimethyl 2-ethylpentanedioate structure
Product name:Dimethyl 2-ethylpentanedioate
CAS No:53481-05-3
MF:C9H16O4
MW:188.220943450928
MDL:MFCD18970620
CID:2186286
PubChem ID:581802

Dimethyl 2-ethylpentanedioate Chemical and Physical Properties

Names and Identifiers

    • 2-Ethylglutaric acid dimethyl ester
    • Dimethyl 2-ethylpentanedioate
    • Pentanedioic acid, 2-ethyl-, dimethyl ester, (S)-
    • Dimethyl 2-ethylpentanedioate #
    • UTUQNPLMHJIJDM-UHFFFAOYSA-N
    • Dimethyl 2-ethylpentane-1,5-dioate
    • 2-Ethylglutaricaciddimethylester
    • 53481-05-3
    • AS-62091
    • SCHEMBL9509840
    • A10790
    • AKOS030227965
    • 1,5-DIMETHYL 2-ETHYLPENTANEDIOATE
    • MFCD18970620
    • DB-303358
    • MDL: MFCD18970620
    • Inchi: 1S/C9H16O4/c1-4-7(9(11)13-3)5-6-8(10)12-2/h7H,4-6H2,1-3H3
    • InChI Key: UTUQNPLMHJIJDM-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C(C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])=O

Computed Properties

  • Exact Mass: 188.10485899g/mol
  • Monoisotopic Mass: 188.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.6

Dimethyl 2-ethylpentanedioate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR003A5P-250mg
2-Ethylglutaric acid dimethyl ester
53481-05-3 95%
250mg
$191.00 2025-01-21
A2B Chem LLC
AB52033-100mg
2-Ethylglutaric acid dimethyl ester
53481-05-3 95%
100mg
$103.00 2024-04-19
1PlusChem
1P0039XD-250mg
2-Ethylglutaric acid dimethyl ester
53481-05-3 95%
250mg
$211.00 2025-02-19
Aaron
AR003A5P-1g
2-Ethylglutaric acid dimethyl ester
53481-05-3 95%
1g
$485.00 2025-01-21
eNovation Chemicals LLC
D582913-1g
2-Ethylglutaric acid dimethyl ester
53481-05-3 95%
1g
$700 2025-02-20
A2B Chem LLC
AB52033-1g
2-Ethylglutaric acid dimethyl ester
53481-05-3 95%
1g
$518.00 2024-04-19
eNovation Chemicals LLC
D582913-5g
2-Ethylglutaric acid dimethyl ester
53481-05-3 95%
5g
$1692 2025-02-20
Chemenu
CM342143-1g
2-Ethylglutaric acid dimethyl ester
53481-05-3 95%+
1g
$835 2023-02-02
eNovation Chemicals LLC
D582913-1g
2-Ethylglutaric acid dimethyl ester
53481-05-3 95%
1g
$700 2024-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E907252-1g
2-EThylglutaric acid dimethyl ester
53481-05-3 95%
1g
2,425.50 2021-05-17

Additional information on Dimethyl 2-ethylpentanedioate

Recent Advances in the Application of Dimethyl 2-ethylpentanedioate (CAS: 53481-05-3) in Chemical Biology and Pharmaceutical Research

Dimethyl 2-ethylpentanedioate (CAS: 53481-05-3) is a diester compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. Recent studies have explored its potential in drug design, metabolic engineering, and as a precursor for novel therapeutic compounds. This research brief aims to summarize the latest findings and advancements related to this compound, providing insights into its current and future applications in the field.

One of the most notable applications of Dimethyl 2-ethylpentanedioate is its role as a building block in the synthesis of complex organic molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel anti-inflammatory agents. Researchers utilized the compound as a precursor to synthesize a series of ester derivatives, which exhibited potent inhibitory effects on pro-inflammatory cytokines. The study highlighted the compound's ability to enhance the bioavailability and metabolic stability of the resulting derivatives, making it a valuable tool in drug discovery.

In addition to its pharmaceutical applications, Dimethyl 2-ethylpentanedioate has also been investigated for its potential in metabolic engineering. A recent publication in Biotechnology and Bioengineering detailed its use as a substrate for microbial production of high-value chemicals. By employing engineered strains of Escherichia coli, researchers achieved high-yield production of the compound, which was subsequently converted into industrially relevant diacids. This approach not only offers a sustainable alternative to traditional chemical synthesis but also opens new avenues for the production of bio-based materials.

Another area of interest is the compound's role in the development of prodrugs. A 2022 study in Molecular Pharmaceutics explored its use as a promoiety to improve the pharmacokinetic properties of poorly soluble drugs. The researchers conjugated Dimethyl 2-ethylpentanedioate with a model drug, resulting in enhanced solubility and controlled release profiles. This strategy holds promise for addressing challenges associated with drug delivery and bioavailability, particularly for hydrophobic therapeutic agents.

Recent advancements in analytical techniques have also facilitated a deeper understanding of the compound's properties. For instance, a 2023 study in Analytical Chemistry employed high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate its structural dynamics and interactions with biological targets. These findings provide valuable insights into the compound's mechanism of action and its potential for further optimization in drug design.

In conclusion, Dimethyl 2-ethylpentanedioate (CAS: 53481-05-3) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its potential in drug development and metabolic engineering, underscores its importance in the field. Future research is expected to explore its applications in emerging areas such as targeted drug delivery and green chemistry, further expanding its utility and impact.

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